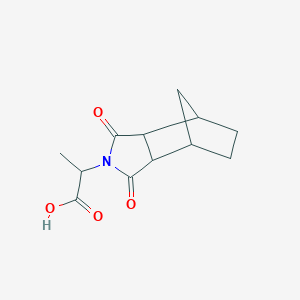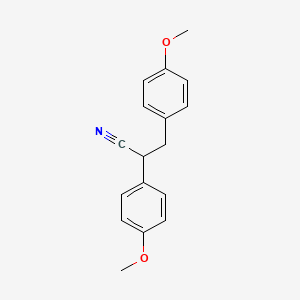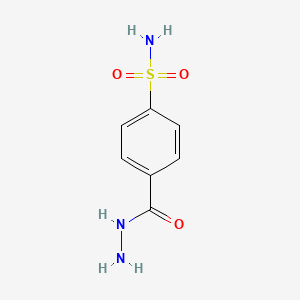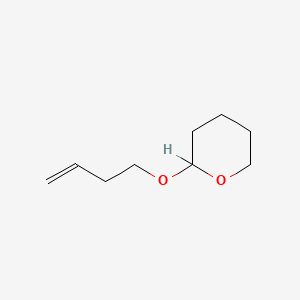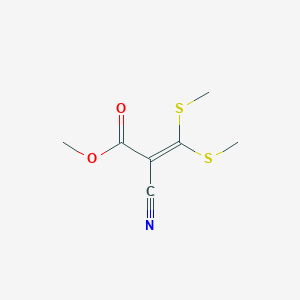
4-(trifluoromethyl)-1H-benzimidazole
Overview
Description
4-(Trifluoromethyl)-1H-benzimidazole (TFMB) is a heterocyclic compound that is widely used in organic synthesis. It is a derivative of the benzimidazole family, consisting of a five-membered ring that contains two nitrogen atoms and a trifluoromethyl group. TFMB has been studied extensively due to its various applications in the pharmaceutical and chemical industries. In
Scientific Research Applications
Polymer Synthesis and Properties
4-(trifluoromethyl)-1H-benzimidazole is utilized in the creation of soluble polyimides. These polyimides, synthesized from a monomer containing both the benzimidazole ring and trifluoromethyl group, demonstrate high solubility in aprotic polar solvents, high thermal stability, and low refractive indexes, making them suitable for various industrial applications (Choi et al., 2008).
Antiparasitic and Antimicrobial Applications
Compounds derived from this compound have shown effectiveness against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Some derivatives also exhibit in vitro and in vivo activity against the nematode Trichinella spiralis, highlighting their potential in antiparasitic therapies (Hernández‐Luis et al., 2010).
Inhibiting DNA Topoisomerase
Benzimidazole derivatives, including those with a this compound structure, have been studied for their inhibitory effect on mammalian type I DNA topoisomerases. This action is pivotal in anticancer research as these enzymes play a crucial role in DNA replication (Alpan et al., 2007).
Corrosion Inhibition
Benzimidazole derivatives, including those incorporating the this compound moiety, have been researched for their ability to inhibit corrosion in metals like mild steel. These compounds show promising potential as corrosion inhibitors in acidic environments, demonstrating increased efficiency with higher concentrations (Yadav et al., 2013).
Chemotherapy of Alveolar Hydatid Disease
The benzimidazole class, which includes this compound, is widely used in the chemotherapy of alveolar hydatid disease. Studies have shown that benzimidazole prodrugs can cause significant morphological damage to Echinococcus multilocularis metacestodes, the causative agent of the disease (Walchshofer et al., 1990).
Anti-tubercular and Antimicrobial Research
Benzimidazole acetic acid derivatives, including those linked to this compound, have shown promising anti-tubercular and antimicrobial activities, suggesting their potential use in combating tuberculosis and various microbial infections (Maste et al., 2011).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include 4-(trifluoromethyl)benzimidazole, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups .
Mode of Action
For instance, some benzimidazoles work by binding to tubulin, a vital part of the cytoskeleton and mitotic spindle . This interaction can lead to changes in cell structure and function .
Biochemical Pathways
For example, some benzimidazoles have been found to inhibit the helminth-specific enzyme fumarate reductase . This inhibition can disrupt the energy metabolism of parasitic worms, leading to their death .
Pharmacokinetics
Benzimidazoles, in general, are known to have diverse pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Benzimidazoles have been reported to have various effects, such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzimidazoles .
properties
IUPAC Name |
4-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)5-2-1-3-6-7(5)13-4-12-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGDDNPWZXAZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323083 | |
| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
392-11-0 | |
| Record name | 392-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



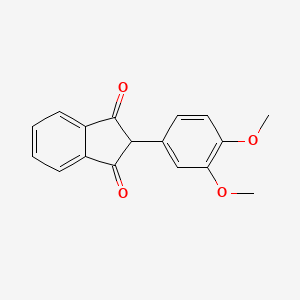
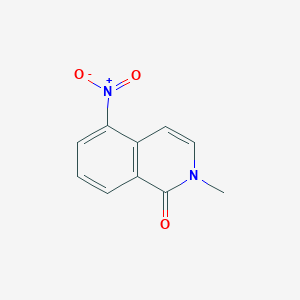
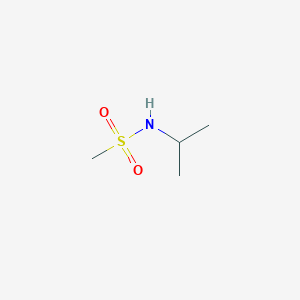
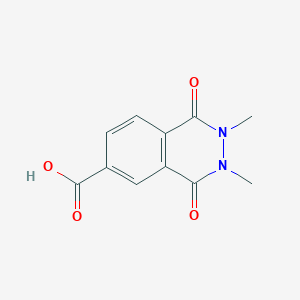
![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)
